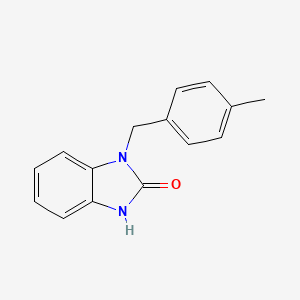

Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.29. The purity is usually 95%.

The exact mass of the compound Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzoimidazol-2-one derivatives, particularly 1-(4-methylbenzyl)-1,3-dihydro-, have garnered significant attention due to their diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C15H14N2O

- Molecular Weight : 238.29 g/mol

- Melting Point : 190–194 °C

- InChI Key : NXTMFHTWMAFPRK-UHFFFAOYSA-N

1. Antimicrobial Properties

Research has indicated that benzoimidazol-2-one derivatives exhibit notable antimicrobial activity against various bacterial strains. For instance, studies have shown that certain derivatives demonstrate effective inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound 1 | 50 | Salmonella typhi |

| Compound 2 | 250 | Candida albicans |

| Compound 3 | 62.5 | Staphylococcus aureus |

These findings suggest the potential of these compounds as alternatives to conventional antibiotics, especially in the face of rising antibiotic resistance .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of benzoimidazol-2-one derivatives. For example, compounds derived from this scaffold have been tested against various cancer cell lines, including leukemia and solid tumors. The results indicated that some derivatives exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics:

The mechanisms underlying their anticancer effects often involve the induction of apoptosis and inhibition of cell proliferation.

3. Antiviral Activity

Recent studies have also explored the antiviral properties of benzoimidazol-2-one derivatives against respiratory syncytial virus (RSV). Specific compounds demonstrated promising activity, suggesting a potential role in treating viral infections .

The biological activity of benzoimidazol-2-one is attributed to several mechanisms, including:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.

- Receptor Modulation : They may interact with various cellular receptors, affecting signaling pathways crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to apoptosis.

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of several benzoimidazol-2-one derivatives against clinical isolates of E. coli. The results showed that the compound with a methyl substitution exhibited a significant reduction in bacterial load compared to controls . -

Cytotoxicity Assessment

In vitro assays were conducted on human cancer cell lines to assess the cytotoxicity of benzoimidazol-2-one derivatives. The study found that specific modifications to the benzimidazole ring significantly enhanced anticancer activity, indicating structure-activity relationships that could guide future drug development .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of benzoimidazol-2-one derivatives as antiviral agents. Notably, novel derivatives have shown inhibitory activity against respiratory syncytial virus (RSV), a significant pathogen responsible for respiratory infections in infants and the elderly. These compounds were synthesized with specific substitutions that enhanced their efficacy against viral replication .

2. Antimicrobial Properties

Benzimidazole derivatives, including those related to benzoimidazol-2-one, have demonstrated considerable antimicrobial activity. For instance, compounds derived from this class exhibited effective growth inhibition against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicated that certain derivatives outperformed standard antibiotics, suggesting their potential as new antimicrobial agents .

3. Anti-inflammatory and Analgesic Effects

Several studies have reported the anti-inflammatory properties of benzoimidazol-2-one derivatives. For example, specific compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. These compounds showed IC50 values comparable to or better than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Material Science Applications

1. Semiconducting Properties

Benzoimidazol-2-one derivatives have been explored for their semiconducting properties, particularly in organic electronics. The π-conjugated systems present in these compounds make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to facilitate charge transport is a key area of ongoing research .

Data Tables

The following tables summarize key findings related to the applications of benzoimidazol-2-one derivatives:

Case Studies

Case Study 1: Antiviral Efficacy

A study focused on synthesizing novel 4-substituted benzoimidazoles demonstrated significant antiviral activity against RSV. The research involved testing various derivatives for their ability to inhibit viral replication, leading to the identification of several promising candidates for further development as antiviral therapies .

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of benzimidazole derivatives were evaluated for their antimicrobial properties using the broth microdilution method. Results indicated that certain compounds had MIC values lower than those of established antibiotics, suggesting their potential as effective alternatives in treating bacterial infections .

Eigenschaften

IUPAC Name |

3-[(4-methylphenyl)methyl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTMFHTWMAFPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.